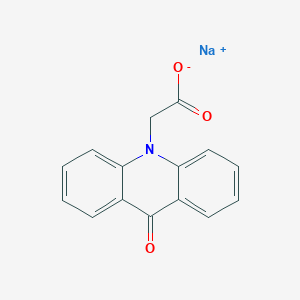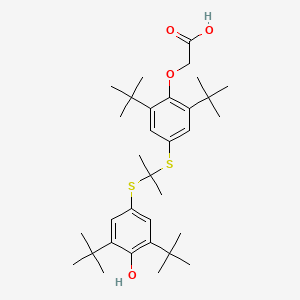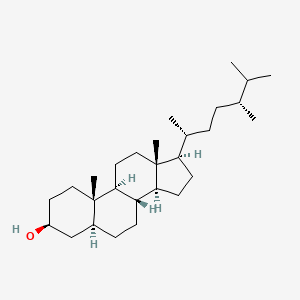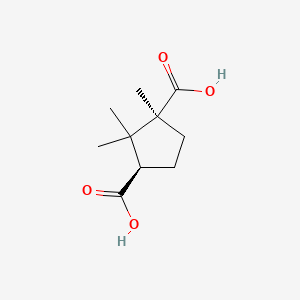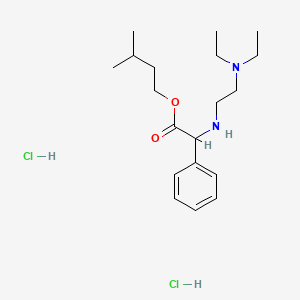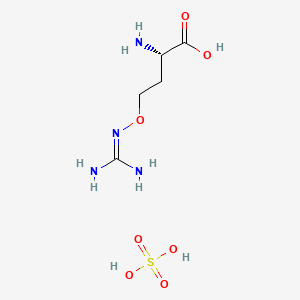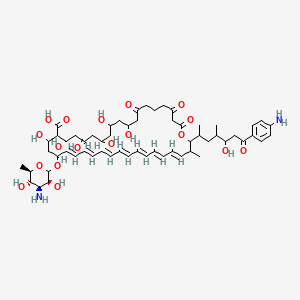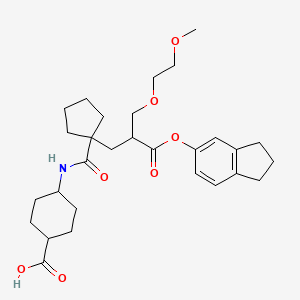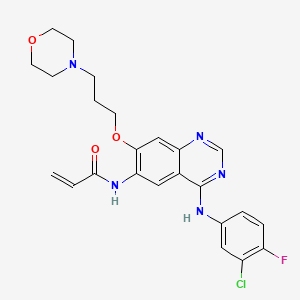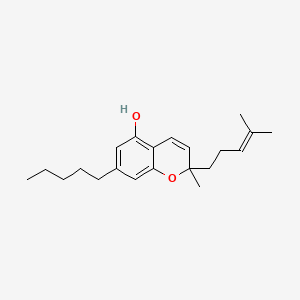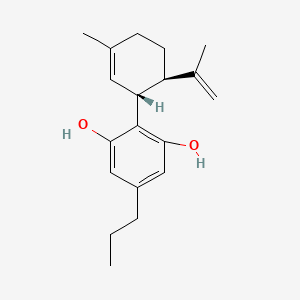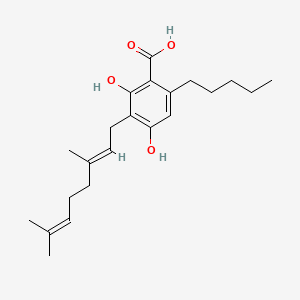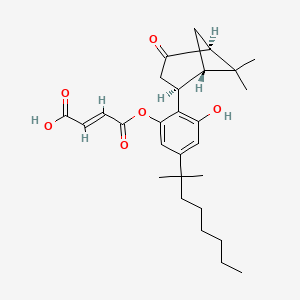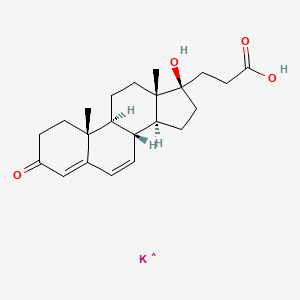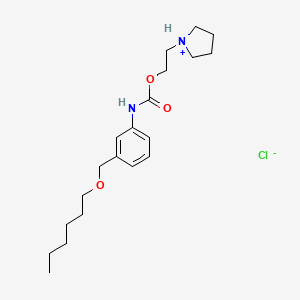
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
Antibacterial Agents : One study explored pyridonecarboxylic acids, which share structural similarities with Carbanilic acid derivatives. These compounds have shown promising antibacterial activities, particularly against certain strains of bacteria. The structural relationships and their impact on antibacterial efficacy were a key focus of the study (Egawa et al., 1984).
Antagonistic Effects in Agriculture : A study investigated the effects of mixing diclofop (a herbicide) with desmedipham, a compound similar in structure to Carbanilic acid derivatives. It was observed that the combination resulted in decreased efficacy of diclofop in controlling certain weeds, highlighting the potential antagonistic interactions of these compounds in agricultural settings (Dortenzio & Norris, 1979).
X-Ray Powder Diffraction Analysis : In a study, the X-ray powder diffraction data for a compound structurally related to Carbanilic acid derivatives was reported. This method is essential for understanding the crystalline structure of such compounds, which is crucial in drug development and material science (Wang et al., 2017).
Effects on Smooth Muscle Responses : Research involving pentacaine, a derivative of Carbanilic acid, demonstrated its ability to relax smooth muscle and impact muscle contractions. This suggests potential applications in understanding muscle physiology and developing muscle relaxants (Mai et al., 1996).
Antiviral Activity : A study on substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, which are structurally related to Carbanilic acid derivatives, indicated that these compounds did not show significant antiviral activity against certain viruses, with a few exceptions. This highlights the potential and limitations of these compounds in antiviral research (Ivashchenko et al., 2014).
Antimicrobial Agents : Research on pyridine-bridged Schiff bases, which are structurally related to Carbanilic acid derivatives, indicated that some of these compounds exhibited significant antimicrobial activity. This suggests their potential application in developing new antimicrobial drugs (Al-Omar & Amr, 2010).
Derivatization in Gas Chromatography : Studies have shown that certain Carbanilic acid derivatives can be used as derivatizing agents in gas chromatography, enhancing the analysis of various compounds (Hušek, 1992).
Propiedades
Número CAS |
80171-66-0 |
|---|---|
Nombre del producto |
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride |
Fórmula molecular |
C20H33ClN2O3 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
2-pyrrolidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C20H32N2O3.ClH/c1-2-3-4-7-14-24-17-18-9-8-10-19(16-18)21-20(23)25-15-13-22-11-5-6-12-22;/h8-10,16H,2-7,11-15,17H2,1H3,(H,21,23);1H |
Clave InChI |
YOBNCRQOCSFWLF-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
SMILES canónico |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCC2.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



